molecular formula C25H25N5O5 B2554968 benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-61-0

benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2554968
CAS RN: 877616-61-0
M. Wt: 475.505
InChI Key: VFLNROAZZVUOGI-UHFFFAOYSA-N
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Description

Benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Compounds with similar structural features have been studied for their synthetic pathways and chemical reactions. For instance, the Pummerer rearrangement of phenyl methyl sulphonium bis(methoxycarbonyl)methylide, which involves a type of reaction that could be relevant to the synthesis or reactivity of the target compound, highlights the importance of understanding such reactions in the development of new chemical entities (Yagihara & Ōae, 1972).

Environmental Impact

Research on the environmental fate of structurally related compounds, such as the leaching of azoxystrobin and its degradation product from agricultural fields, can provide insights into the environmental impact and behavior of benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate. Understanding the environmental persistence and mobility of such compounds is crucial for assessing their ecological risks (Jørgensen et al., 2012).

Pharmacological Potential

The analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a similar purinyl component with the target compound, suggests potential pharmacological applications. Such compounds have been identified as new classes of analgesic and anti-inflammatory agents, indicating the possibility of the target compound having similar therapeutic benefits (Zygmunt et al., 2015).

Molecular Structure and Properties

Studies on the molecular structure and properties of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, can provide valuable insights into the physical, chemical, and biological properties of benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate. Understanding these properties is essential for predicting the compound's behavior in different environments and its interactions with biological targets (Demir et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(2-methoxyphenyl)acetoacetate. This intermediate is then reacted with urea and formaldehyde to form 2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid. The final step involves the esterification of the acid with benzyl alcohol using a coupling agent such as DCC or EDCI to form the desired product.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "urea", "formaldehyde", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate using a base catalyst such as sodium ethoxide to form ethyl 2-(2-methoxyphenyl)acetoacetate.", "Step 2: Reaction of ethyl 2-(2-methoxyphenyl)acetoacetate with urea and formaldehyde in the presence of a base catalyst such as sodium hydroxide to form 2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid.", "Step 3: Esterification of 2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid with benzyl alcohol using a coupling agent such as DCC or EDCI to form benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] }

CAS RN

877616-61-0

Product Name

benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Molecular Formula

C25H25N5O5

Molecular Weight

475.505

IUPAC Name

benzyl 2-[9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-9-4-3-5-10-17)29-14-8-13-28(24(29)26-22)18-11-6-7-12-19(18)34-2/h3-7,9-12H,8,13-16H2,1-2H3

InChI Key

VFLNROAZZVUOGI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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